molecular formula C7H18ClN B6278802 (3R)-2,2-dimethylpentan-3-amine hydrochloride CAS No. 158849-15-1

(3R)-2,2-dimethylpentan-3-amine hydrochloride

Cat. No.: B6278802
CAS No.: 158849-15-1
M. Wt: 151.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Chiral Amines in Modern Organic Synthesis

Chiral amines are of paramount importance in contemporary organic synthesis due to their prevalence in biologically active molecules and their utility as chiral auxiliaries, catalysts, and resolving agents. nbinno.comresearchgate.net A significant portion of pharmaceuticals and agrochemicals contain at least one stereogenic center, and often this is an amine-bearing carbon. acs.orgnih.gov The specific three-dimensional arrangement of atoms in these molecules is frequently crucial for their biological activity.

The synthesis of enantiomerically pure compounds is a major focus of chemical research, as different enantiomers of a drug can have vastly different pharmacological effects. One enantiomer might be therapeutically active, while the other could be inactive or even harmful. Therefore, methods for the stereoselective synthesis of chiral amines are in high demand. nih.govacs.org These methods include asymmetric hydrogenation, reductive amination, and the use of chiral auxiliaries, among others. acs.org

Importance of (3R)-2,2-Dimethylpentan-3-amine Hydrochloride as a Specialized Chiral Intermediate

While extensive research on a wide array of chiral amines has been published, this compound serves as a pertinent example of a specialized chiral intermediate. Its importance lies in its potential to act as a precursor for more complex chiral structures in multi-step syntheses. The presence of the hydrochloride salt enhances the compound's stability and handling properties, making it a more practical reagent in a laboratory setting.

The structural motif of a chiral amine adjacent to a bulky alkyl group, as seen in (3R)-2,2-dimethylpentan-3-amine, is a feature found in various pharmacologically active compounds. Although specific, in-depth research on the direct applications of this particular hydrochloride salt is not widely documented in publicly available literature, its value as a building block can be inferred from the general importance of such structures in medicinal chemistry. The development of synthetic routes to access such specialized chiral amines is a continuous effort in the field of organic chemistry, aiming to expand the toolbox available to synthetic chemists for the construction of novel and effective molecules.

Properties

CAS No.

158849-15-1

Molecular Formula

C7H18ClN

Molecular Weight

151.7

Purity

95

Origin of Product

United States

Stereochemical Foundations and Enantiopurity in Research Applications

Absolute Configuration and Stereochemical Control in Synthesis

The designation "(3R)" in (3R)-2,2-dimethylpentan-3-amine hydrochloride specifies the absolute configuration at the chiral center, which is the carbon atom bonded to the amine group, an ethyl group, a tert-butyl group, and a hydrogen atom. The synthesis of this compound as a single enantiomer, rather than a racemic mixture of its (3R) and (3S) forms, requires sophisticated asymmetric synthesis strategies to achieve stereochemical control. nih.govacs.org

Several established methodologies can be employed to produce enantiomerically pure chiral amines:

Asymmetric Hydrogenation of Imines: This is one of the most direct and efficient methods for preparing α-chiral amines. nih.gov A prochiral imine precursor to 2,2-dimethylpentan-3-amine (B12354901) would be hydrogenated using a transition metal catalyst (e.g., iridium or rhodium) complexed with a chiral ligand. acs.org The chiral ligand creates a chiral environment that directs the hydrogen atoms to add to one face of the carbon-nitrogen double bond preferentially, leading to the desired (3R) enantiomer in high enantiomeric excess. nih.govacs.org

Use of Chiral Auxiliaries: A powerful strategy involves the temporary attachment of a chiral auxiliary to the molecule to direct a subsequent stereoselective reaction. For amines, tert-butanesulfinamide (tBS) is a widely used chiral amine reagent. nih.goviupac.orgyale.edu The synthesis would involve the condensation of (R)-tert-butanesulfinamide with 2,2-dimethylpentan-3-one to form a chiral N-sulfinyl ketimine. A subsequent reduction of the imine C=N bond is directed by the bulky and chiral sulfinyl group, leading to the preferential formation of one diastereomer. Finally, acidic cleavage of the sulfinyl group yields the desired (3R)-amine hydrochloride with high enantiopurity. nih.goviupac.org

Biocatalysis: Enzymes offer unparalleled stereoselectivity and operate under mild conditions. nih.govacs.org Engineered enzymes, such as transaminases (ωTAs), can be used to synthesize chiral amines from prochiral ketones. nih.govacs.org In a potential synthesis for the target compound, a transaminase could catalyze the transfer of an amine group from an amino donor to 2,2-dimethylpentan-3-one, selectively producing the (3R)-amine. nih.gov

The choice of synthetic route depends on factors such as substrate scope, desired scale, and the availability of catalysts and reagents. Each of these methods provides a robust pathway to control the absolute configuration at the C3 position, ensuring the production of the specific (3R) stereoisomer.

Methodologies for Assessing Enantiomeric Purity in Chiral Amine Production

Once a chiral amine like this compound is synthesized, it is crucial to accurately determine its enantiomeric purity, often expressed as enantiomeric excess (ee). Several analytical techniques are routinely used for this purpose. acs.org

Chiral High-Performance Liquid Chromatography (HPLC): This is a prevalent and reliable method for separating enantiomers. nih.govphenomenex.commdpi.com The sample is passed through a column containing a chiral stationary phase (CSP). phenomenex.commdpi.com The enantiomers of the amine interact differently with the CSP, leading to different retention times and thus separation. Polysaccharide-based CSPs are particularly effective for resolving a wide range of chiral amines. yakhak.orgresearchgate.net By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be precisely calculated. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be used to determine enantiomeric purity after converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA). acs.orgnih.govnih.govresearchgate.net For instance, the amine could be reacted with an enantiopure chiral acid, like Mosher's acid, to form diastereomeric amides. These diastereomers have distinct NMR spectra, and the integration of specific, well-resolved signals (e.g., ¹H or ¹⁹F NMR) allows for the quantification of each diastereomer, which directly corresponds to the enantiomeric ratio of the original amine. rsc.org Another NMR technique involves using chiral solvating agents (CSAs) that form transient diastereomeric complexes with the enantiomers, inducing chemical shift differences without covalent modification. acs.org

Gas Chromatography (GC): Similar to HPLC, GC can be used with a chiral stationary phase to separate volatile chiral amines or their derivatives. The differential interaction between the enantiomers and the chiral column leads to their separation, allowing for quantification.

These methods are essential for quality control in the production of enantiopure compounds, ensuring that the final product meets the required stereochemical purity for its intended research application.

Table 1: Comparison of Common Methodologies for Enantiomeric Purity Assessment

MethodologyPrincipleTypical ApplicationKey Advantages
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase leading to separation.Broadly applicable to a wide range of chiral amines; used for both analytical and preparative scale. phenomenex.comyakhak.orgHigh accuracy, high resolution, well-established, and reproducible. mdpi.com
NMR Spectroscopy (with CDA)Conversion of enantiomers into diastereomers, which exhibit distinct NMR signals for quantification. rsc.orgStructural confirmation and purity determination; suitable for amines that can be easily derivatized. acs.orgnih.govProvides structural information; no specialized chiral column needed; rapid sample preparation. researchgate.netacs.org
Gas Chromatography (with CSP)Separation of volatile enantiomers (or derivatives) based on differential interaction with a chiral stationary phase.Analysis of volatile and thermally stable chiral amines.High sensitivity and resolution for suitable compounds.

Impact of Stereoisomerism on Chemical Reactivity and Synthetic Utility

The spatial arrangement of the ethyl and tert-butyl groups around the chiral center of (3R)-2,2-dimethylpentan-3-amine dictates how it interacts with other chiral molecules. nih.gov This has profound consequences for its chemical reactivity and its utility as a building block in asymmetric synthesis. cuni.czresearchgate.net

Enantiomers, such as the (3R) and (3S) forms of 2,2-dimethylpentan-3-amine, have identical physical properties (e.g., melting point, boiling point) but differ in their interaction with other chiral entities, such as chiral catalysts, reagents, or biological receptors. nih.govstereoelectronics.org This stereospecific interaction is analogous to the way a right hand fits well into a right-handed glove but not a left-handed one.

In the context of synthetic utility, this compound can serve as a valuable chiral building block. When incorporated into a larger molecule, its defined stereocenter can influence the stereochemical outcome of subsequent reactions at other sites in the molecule. Furthermore, it can be used as a chiral ligand for a metal catalyst or as an organocatalyst itself. rsc.org In such roles, the amine's specific (3R) configuration would create a chiral environment that forces a reaction to proceed stereoselectively, yielding a product with a high preference for one enantiomer over the other. researchgate.net For example, a reaction catalyzed by a complex derived from the (3R)-amine would likely yield a product with the opposite configuration to one catalyzed by the (3S)-amine. researchgate.net This control over stereochemistry is critical in the synthesis of pharmaceuticals, where often only one enantiomer provides the desired therapeutic effect while the other may be inactive or even harmful. nih.gov

Advanced Synthetic Methodologies for 3r 2,2 Dimethylpentan 3 Amine Hydrochloride

Stereoselective Reduction Strategies of Ketone Precursors

The most direct pathway to (3R)-2,2-dimethylpentan-3-amine is the asymmetric reductive amination (ARA) of 2,2-dimethylpentan-3-one. This transformation simultaneously forms the C-N bond and sets the crucial stereocenter. Success hinges on catalysts that can effectively differentiate the prochiral faces of the intermediate imine in a sterically congested environment.

Transition metal-catalyzed asymmetric hydrogenation (AH) is a powerful, atom-economical method for the synthesis of chiral amines from prochiral precursors. nih.govacs.org For sterically demanding dialkyl ketones like 2,2-dimethylpentan-3-one, the direct reductive amination using ammonia (B1221849) or an ammonia surrogate under hydrogen pressure is a formidable challenge. Success relies on highly active and selective catalysts, typically based on iridium, rhodium, or ruthenium, paired with sophisticated chiral phosphine ligands. acs.org

Recent advances have produced catalysts capable of hydrogenating sterically hindered ketimines. For instance, manganese-based catalysts have shown remarkable ability in the asymmetric hydrogenation of dialkyl ketimines, successfully differentiating between alkyl groups with minimal steric and electronic differences, such as methyl vs. ethyl or ethyl vs. n-propyl. nih.gov This suggests that a well-designed catalyst system could effectively differentiate the ethyl and tert-butyl groups of the imine derived from 2,2-dimethylpentan-3-one. Mechanistic studies point to a confined chiral environment created by the catalyst and cooperative non-covalent interactions as key to achieving high stereoselectivity. nih.gov Iridium complexes with ligands such as f-binaphane have also proven effective for the AH of hindered N-aryl imines, providing a basis for extension to N-alkyl or N-unsubstituted systems. acs.org

Catalyst System (General)Substrate ClassKey FeaturesPotential for Target Synthesis
[Mn(CO)5Br]/Chiral LigandDialkyl KetiminesHigh turnover numbers; excellent enantioselectivity for substrates with minimally different alkyl groups. nih.govHigh; the catalyst's ability to resolve small steric differences is promising for the target's ethyl vs. tert-butyl groups.
[Ir(COD)Cl]2/f-binaphaneSterically Hindered N-Aryl KetiminesProven effectiveness for bulky substrates. acs.orgModerate; requires adaptation for N-unsubstituted primary amine synthesis but demonstrates feasibility.
Ru- or Rh-Phosphine ComplexesGeneral Ketones/IminesWidely studied; broad utility in asymmetric hydrogenation.Moderate to High; success depends heavily on finding a specific ligand that creates a suitable chiral pocket for the hindered substrate.

Stoichiometric chiral reagents offer an alternative to catalytic methods, often providing high enantioselectivity without the need for high-pressure equipment. These methods can be categorized into two main approaches: the use of a chiral reducing agent on an achiral substrate derivative or the use of an achiral reducing agent on a substrate modified with a chiral auxiliary.

One prominent method is the reduction of a C=N bond using chiral borane reagents. This is analogous to the well-established Corey-Bakshi-Shibata (CBS) reduction of ketones. wikipedia.orgnrochemistry.comorganic-chemistry.orgalfa-chemistry.com In this strategy, the precursor ketone, 2,2-dimethylpentan-3-one, would first be converted to a ketimine derivative (e.g., an N-benzylimine or N-silylimine). The subsequent reduction of this imine with a stoichiometric amount of a chiral oxazaborolidine catalyst and a borane source (like BH₃·THF or catecholborane) can proceed with high enantioselectivity. youtube.com The stereochemical outcome is dictated by the coordination of the imine to the chiral catalyst, which directs hydride delivery to one of the two prochiral faces.

A second major strategy involves the use of chiral auxiliaries. The Ellman auxiliary, tert-butanesulfinamide, is particularly effective for the synthesis of primary amines. yale.edu The ketone is condensed with (R)- or (S)-tert-butanesulfinamide to form a chiral N-sulfinyl ketimine. The sulfinyl group then directs the diastereoselective reduction of the C=N bond by an achiral hydride reagent (e.g., sodium borohydride). The steric bulk of the sulfinyl group effectively shields one face of the imine, leading to high diastereoselectivity. The final step involves the acidic cleavage of the sulfinamide auxiliary to yield the desired primary amine hydrochloride. This method is robust and has been applied to a vast range of ketones.

Catalytic Enantioselective Approaches

Beyond direct hydrogenation, other catalytic enantioselective methods have emerged as powerful tools for chiral amine synthesis, offering operational simplicity and diverse reaction mechanisms.

Organocatalysis avoids the use of transition metals, offering a "greener" synthetic alternative. For reductive amination, the dominant approach employs a chiral Brønsted acid, typically a chiral phosphoric acid (CPA), as the catalyst. The reaction involves the ketone, an amine source (like ammonia or an ammonium (B1175870) salt), and a stoichiometric hydride donor, such as a Hantzsch ester or a benzothiazoline.

The catalytic cycle is believed to proceed via the CPA-catalyzed formation of a ketiminium ion from 2,2-dimethylpentan-3-one and ammonia. The chiral counteranion of the CPA creates a defined chiral environment around the iminium ion. This chiral ion pair then undergoes stereoselective reduction by the hydride donor, which transfers a hydride to one specific face of the C=N bond, regenerating the catalyst and yielding the enantiomerically enriched amine. This method has been successfully applied to the reductive amination of aliphatic ketones with aromatic amines, achieving excellent enantioselectivities.

OrganocatalystHydride SourceSubstrate ClassTypical ee (%)
Chiral Phosphoric Acid (e.g., TRIP)Hantzsch EsterAliphatic/Aromatic Ketones85-99%
Chiral Phosphoric AcidBenzothiazolineAliphatic Ketones90-98%

Asymmetric transfer hydrogenation (ATH) is a highly practical alternative to direct hydrogenation as it does not require pressurized hydrogen gas. Instead, it uses readily available hydrogen donor molecules like formic acid or isopropanol. Chiral ruthenium and iridium complexes, particularly those bearing N-sulfonylated diamine ligands like TsDPEN, are exceptionally effective catalysts for this transformation.

In the synthesis of (3R)-2,2-dimethylpentan-3-amine, the ATH process would involve mixing the ketone precursor, an ammonia source (e.g., ammonium formate), the chiral transition-metal catalyst, and a hydrogen donor in a suitable solvent. The catalyst facilitates the transfer of hydrogen from the donor molecule to the in situ-formed imine intermediate in a highly stereoselective manner. Iridium catalysts have been shown to be particularly efficient for the ATH of a wide range of ketones in water using formate as the hydrogen source, achieving high conversions and enantioselectivities up to 98% ee. The operational simplicity and use of non-gaseous reagents make ATH a highly attractive method for both laboratory and industrial-scale synthesis.

Biocatalytic Pathways for Chiral Amine Synthesis

Biocatalysis leverages the exquisite selectivity of enzymes to perform challenging chemical transformations under mild, environmentally benign conditions. For the synthesis of sterically hindered amines like (3R)-2,2-dimethylpentan-3-amine, two classes of enzymes are particularly relevant: transaminases and amine dehydrogenases.

Transaminases (TAs), also known as amine transaminases (ATAs), are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine or L-alanine) to a ketone acceptor. The primary challenge in applying TAs to 2,2-dimethylpentan-3-one is the enzyme's substrate specificity; the active sites of wild-type enzymes are often too small to accommodate substrates with two bulky substituents. However, modern protein engineering techniques, such as directed evolution and site-directed mutagenesis, have been used to redesign the substrate-binding pocket of TAs. By altering key amino acid residues, the active site can be enlarged to accept sterically demanding ketones, making the synthesis of the target amine feasible.

Amine dehydrogenases (AmDHs) represent a more direct biocatalytic approach, as they catalyze the asymmetric reductive amination of a ketone using ammonia as the amine donor and a nicotinamide cofactor (NADH or NADPH) as the hydride source. rsc.org Like TAs, the substrate scope of naturally occurring AmDHs is often limited. However, AmDHs have been successfully engineered from other enzymes, notably amino acid dehydrogenases (AADHs). Through protein engineering, the substrate specificity of an AADH can be shifted away from its native α-keto acid substrate towards a non-native ketone. A landmark example involved engineering a leucine dehydrogenase to accept methyl isobutyl ketone (MIBK), which is structurally analogous to 2,2-dimethylpentan-3-one. rsc.org This was achieved by mutating key residues that originally bound the carboxylate group of the native substrate, thereby creating space for the methyl group of the ketone. Applying a similar engineering strategy to create an AmDH that accepts 2,2-dimethylpentan-3-one is a highly promising pathway to (3R)-2,2-dimethylpentan-3-amine.

Enzyme ClassCofactorMechanismKey Advantage for Hindered Substrates
Transaminase (TA)Pyridoxal-5'-phosphate (PLP)Amino group transfer from a donor (e.g., isopropylamine).Protein engineering can expand the substrate-binding pocket to accommodate bulky ketones.
Amine Dehydrogenase (AmDH)NAD(P)HDirect reductive amination using ammonia.Can be engineered from robust AADH scaffolds to accept non-native, sterically demanding ketones. rsc.org

Enzymatic Resolution and Deracemization

Enzymatic kinetic resolution is a widely used technique for the separation of enantiomers from a racemic mixture. This method utilizes enzymes that selectively catalyze the transformation of one enantiomer, allowing for the separation of the unreacted, desired enantiomer. For primary amines, lipases are commonly employed to catalyze the acylation of one enantiomer, which can then be separated from the remaining unreacted amine. While this method is effective, its maximum theoretical yield is 50%.

To overcome this limitation, dynamic kinetic resolution (DKR) combines enzymatic resolution with in situ racemization of the unwanted enantiomer. This allows for the theoretical conversion of 100% of the starting material to the desired enantiomer.

Deracemization is another advanced strategy that directly converts a racemic mixture into a single enantiomer. This can be achieved through a cyclic process involving a stereoselective oxidation of one enantiomer to an intermediate, followed by a non-selective reduction back to the racemic amine, effectively enriching the desired enantiomer over time.

While these methodologies are well-established for a variety of chiral amines, specific examples and detailed research findings concerning the enzymatic resolution or deracemization of 2,2-dimethylpentan-3-amine (B12354901) are not present in the available literature.

Multi-Component Reactions in the Formation of (3R)-2,2-Dimethylpentan-3-amine Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product that incorporates most or all of the atoms of the starting materials. MCRs, such as the Ugi and Passerini reactions, are valuable tools in medicinal chemistry for the rapid generation of libraries of structurally diverse compounds.

The Ugi four-component reaction (U-4CR) involves an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. The Passerini three-component reaction (P-3CR) combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield α-acyloxy carboxamides. These reactions could theoretically be employed to synthesize derivatives of (3R)-2,2-dimethylpentan-3-amine by using it as the primary amine component. This would allow for the introduction of various substituents and the creation of novel chemical entities.

Despite the potential of MCRs for the derivatization of sterically hindered amines, no specific examples of their application to (3R)-2,2-dimethylpentan-3-amine to form its derivatives are reported in the available scientific literature.

Strategies for Hydrochloride Salt Formation in Synthetic Procedures

The formation of a hydrochloride salt is a common final step in the synthesis of amine-containing active pharmaceutical ingredients. This process enhances the stability, solubility, and handling properties of the compound. The general strategy involves reacting the free amine with hydrochloric acid.

Several methods can be employed for this purpose:

Anhydrous HCl Gas: Bubbling anhydrous hydrogen chloride gas through a solution of the amine in an appropriate organic solvent (e.g., diethyl ether, dioxane, or ethanol) often leads to the precipitation of the hydrochloride salt.

HCl in an Organic Solvent: A solution of hydrochloric acid in an organic solvent, such as dioxane or isopropanol, can be added to a solution of the amine. This method offers better control over the stoichiometry and is often preferred for its practicality and safety compared to using HCl gas.

Aqueous HCl followed by Solvent Exchange: The amine can be dissolved in a solvent and treated with aqueous hydrochloric acid. Subsequent azeotropic distillation with a suitable solvent can then remove the water to yield the anhydrous salt.

The choice of solvent is crucial as it must dissolve the free amine but have low solubility for the resulting hydrochloride salt to ensure efficient precipitation and high recovery. For sterically hindered tertiary alkyl amines, the selection of the solvent system and the method of HCl addition can influence the crystalline form and purity of the final product. While these are general and widely applicable procedures, specific protocols and optimization data for the hydrochloride salt formation of (3R)-2,2-dimethylpentan-3-amine are not detailed in the reviewed literature.

Mechanistic Investigations and Chemical Transformations Involving 3r 2,2 Dimethylpentan 3 Amine Hydrochloride

Reactivity Profile of the Amine Functionality

The reactivity of the primary amine in (3R)-2,2-dimethylpentan-3-amine is significantly influenced by the bulky tert-butyl group adjacent to the amino-substituted carbon. This steric hindrance governs its nucleophilic properties and modulates its basicity in various reaction media.

Nucleophilic Properties and Derivatives Formation

The lone pair of electrons on the nitrogen atom of (3R)-2,2-dimethylpentan-3-amine imparts nucleophilic character, allowing it to participate in a variety of substitution and addition reactions. However, the steric bulk of the neighboring tert-butyl group can temper this reactivity compared to less hindered primary amines.

One of the fundamental reactions of primary amines is the formation of amides through reaction with carboxylic acid derivatives. The nucleophilic amine attacks the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or anhydride, to form a tetrahedral intermediate, which then collapses to yield the corresponding N-substituted amide. For (3R)-2,2-dimethylpentan-3-amine, this reaction would lead to the formation of N-((3R)-2,2-dimethylpentan-3-yl) amides. The yields of such reactions can be influenced by the steric hindrance of both the amine and the acylating agent.

Acylating AgentProductExpected Observations
Acetyl ChlorideN-((3R)-2,2-dimethylpentan-3-yl)acetamideReaction is feasible, though potentially slower than with less hindered amines.
Benzoyl ChlorideN-((3R)-2,2-dimethylpentan-3-yl)benzamideIncreased steric hindrance from the benzoyl group might necessitate harsher reaction conditions or result in lower yields.
Acetic AnhydrideN-((3R)-2,2-dimethylpentan-3-yl)acetamideA common and effective method for acylation.

Similarly, N-alkylation of (3R)-2,2-dimethylpentan-3-amine can be achieved by reaction with alkyl halides. This SN2 reaction is also sensitive to steric effects. Due to the hindered nature of the primary amine, reactions with bulky alkyl halides would be significantly slower. Exhaustive methylation with an excess of a methylating agent like methyl iodide would lead to the formation of the corresponding quaternary ammonium (B1175870) salt, (3R)-2,2-dimethyl-N,N,N-trimethylpentan-3-aminium iodide.

Acid-Base Chemistry in Reaction Media

(3R)-2,2-dimethylpentan-3-amine hydrochloride is the salt of a primary amine and hydrochloric acid. In solution, an equilibrium exists between the protonated ammonium form and the free amine.

In acidic media (pH < pKa), the equilibrium favors the protonated, non-nucleophilic ammonium form. To utilize the amine as a nucleophile, a base is often added to the reaction mixture to deprotonate the ammonium salt and generate the free amine. The choice of base is crucial; it must be strong enough to deprotonate the ammonium ion but should not interfere with the desired reaction.

Solvent/Base SystemPredominant SpeciesImplication for Reactivity
Aqueous HCl(3R)-2,2-dimethylpentan-3-aminium ionNon-nucleophilic; amine is "protected".
Triethylamine in Dichloromethane(3R)-2,2-dimethylpentan-3-amine (free base)Nucleophilic amine is available for reaction.
Sodium Hydroxide in Water(3R)-2,2-dimethylpentan-3-amine (free base)Amine is deprotonated and can act as a nucleophile or base.

Transformations Involving the Chiral Carbon Center

The chiral carbon at the C3 position is a key feature of (3R)-2,2-dimethylpentan-3-amine, making it a valuable building block in stereoselective synthesis. Reactions involving this center can proceed with either retention or inversion of stereochemistry, depending on the reaction mechanism.

Stereoinvertive and Stereoretentive Reactions

Reactions that proceed via an SN2 mechanism at the chiral center would be expected to result in an inversion of stereochemistry. For example, if the amine were to be converted into a good leaving group, a subsequent nucleophilic attack at the C3 position would lead to the (3S) product. However, direct displacement of the amino group is difficult as it is a poor leaving group. Conversion to a better leaving group, such as a tosylate after N-acylation and reduction, could facilitate such transformations.

Conversely, reactions that proceed with retention of configuration are also possible. These often involve mechanisms where the bond to the chiral center is not broken, or where a double inversion occurs. For instance, certain intramolecular rearrangements or reactions involving the formation of an intermediate that shields one face of the molecule could lead to retention of the (R) configuration.

Elimination Reactions and Stereoselectivity

When the amine is converted into a good leaving group, such as a quaternary ammonium salt, it can undergo elimination reactions to form an alkene. The regioselectivity and stereoselectivity of these eliminations are of significant interest.

For the quaternary ammonium salt derived from (3R)-2,2-dimethylpentan-3-amine, a Hofmann elimination reaction can be induced by a strong base, such as hydroxide. The Hofmann rule predicts that the major product will be the least substituted alkene. This is due to the steric bulk of the trialkylamine leaving group, which directs the base to abstract a proton from the least sterically hindered β-carbon. In this case, there are two types of β-hydrogens: those on the C2 methyl groups and those on the C4 methylene (B1212753) group of the ethyl substituent. Abstraction of a proton from C4 would lead to 2,2-dimethylpent-3-ene, while abstraction from one of the C2 methyl groups would lead to 3,3-dimethylpent-1-ene. Due to the greater steric hindrance around the C4 position, the Hofmann product, 3,3-dimethylpent-1-ene, would be expected to be the major product.

The stereochemistry of the starting material can influence the stereochemical outcome of the E2 elimination, which requires an anti-periplanar arrangement of the proton being abstracted and the leaving group. The conformational preferences of the substrate would therefore play a crucial role in determining the major diastereomeric product if the resulting alkene could exist as E/Z isomers. In the case of 2,2-dimethylpent-3-ene, E/Z isomerism is possible.

Mechanistic Pathways for C-C Bond Formation Utilizing the Amine

Chiral amines can be utilized in carbon-carbon bond formation in several ways, including as chiral auxiliaries, chiral catalysts, or as directing groups.

As a chiral auxiliary, (3R)-2,2-dimethylpentan-3-amine could be temporarily incorporated into a substrate molecule to direct the stereochemical course of a subsequent C-C bond-forming reaction. For instance, it could be converted into a chiral imine or enamine. The sterically demanding tert-butyl group would create a biased chiral environment, leading to preferential attack of a nucleophile from one face of the molecule. After the C-C bond is formed, the chiral auxiliary can be cleaved and recovered.

In the context of catalysis, derivatives of (3R)-2,2-dimethylpentan-3-amine could potentially act as chiral ligands for metal-catalyzed reactions or as organocatalysts themselves. For example, a secondary amine derived from the parent compound could catalyze aldol (B89426) or Michael reactions via enamine catalysis, with the stereochemistry of the product being influenced by the chiral backbone of the catalyst.

While specific examples of C-C bond formation directly utilizing (3R)-2,2-dimethylpentan-3-amine are not prevalent in the literature, its structural features suggest potential applications in asymmetric synthesis that warrant further investigation.

Mannich-type Reactions

The Mannich reaction is a cornerstone of organic chemistry, facilitating the aminoalkylation of an acidic proton located on a carbon atom. This three-component condensation reaction typically involves an amine, a non-enolizable aldehyde (such as formaldehyde), and a compound with an active hydrogen (e.g., a ketone, aldehyde, or ester). The product, a β-amino-carbonyl compound, is known as a Mannich base.

The reaction is often carried out under acidic conditions, and the hydrochloride salt of the amine is commonly used. The mechanism begins with the formation of an electrophilic iminium ion from the reaction between the amine and the aldehyde. For a primary amine like (3R)-2,2-dimethylpentan-3-amine, this intermediate would be a secondary iminium ion. Subsequently, the enol form of the carbonyl compound attacks this iminium ion, leading to the formation of the Mannich base.

The steric hindrance provided by the 2,2-dimethylpropyl (neopentyl) group in (3R)-2,2-dimethylpentan-3-amine would significantly influence the reaction's kinetics and regioselectivity. While primary amines are reactive in Mannich condensations, the bulky substituent may slow the initial formation of the iminium ion. However, this steric bulk can also be advantageous in asymmetric synthesis, potentially directing the nucleophilic attack of the enol to achieve diastereoselectivity.

Reactant TypeGeneral ExampleRole in Reaction
Amine(3R)-2,2-Dimethylpentan-3-amine HClForms the iminium ion
AldehydeFormaldehydeReacts with the amine
Carbonyl CompoundAcetoneProvides the nucleophilic enol

Petasis Reaction Applications

The Petasis reaction, also known as the Petasis borono-Mannich (PBM) reaction, is a versatile multicomponent reaction that couples an amine, a carbonyl compound (often an α-hydroxy aldehyde), and an organoboronic acid to synthesize substituted amines. This reaction is particularly valuable for creating α-amino acids and other structurally diverse amine derivatives under mild conditions.

Given its chiral nature, (3R)-2,2-dimethylpentan-3-amine is an excellent candidate for use in stereoselective Petasis reactions. The use of a chiral amine is a well-established strategy to induce diastereoselectivity in the final product. The stereocenter of (3R)-2,2-dimethylpentan-3-amine can direct the approach of the nucleophilic organoboronate complex to the face of the in situ-formed iminium ion, leading to a preferred diastereomer.

The reaction tolerates a wide variety of functional groups on all three components, making it a powerful tool in combinatorial chemistry and drug discovery. The application of this compound in this reaction would likely proceed by first neutralizing the salt to the free amine, which then participates in the catalytic cycle. The steric bulk of the amine could enhance diastereoselectivity by creating a more ordered transition state.

Reactant TypeExample ComponentFunction
Amine(3R)-2,2-Dimethylpentan-3-amineChiral auxiliary and nitrogen source
CarbonylGlyoxylic acidElectrophilic carbonyl source
Organoboronic AcidPhenylboronic acidProvides the organic nucleophile

Oxidation and Reduction Chemistry of Amines

The amine functional group is susceptible to both oxidation and reduction, although primary amines are already in a relatively low oxidation state.

Oxidation: The oxidation of primary amines can lead to a variety of products depending on the reagent and reaction conditions. Mild oxidation can yield imines or, in the case of sterically hindered amines, potentially stable nitroxyl (B88944) radicals. More vigorous oxidation can lead to the formation of oximes, nitro compounds, or even cleave the C-N bond to produce ketones. The presence of a sterically bulky group, as in (3R)-2,2-dimethylpentan-3-amine, can influence the reaction pathway, sometimes favoring the formation of more stable radical intermediates.

Reduction: Primary amines themselves are not typically reduced further. However, they are key reactants in reductive amination , a powerful method for synthesizing more substituted amines. This process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. Starting with (3R)-2,2-dimethylpentan-3-amine, this method allows for the controlled introduction of a new alkyl or aryl group onto the nitrogen atom while preserving the original stereocenter.

TransformationTypical ReagentPotential Product from Primary Amine
OxidationHydrogen peroxide, Peroxy acidsImine, Oxime, Nitroalkane
Reductive AminationAldehyde/Ketone + NaBH₃CNSecondary Amine
Catalytic HydrogenationH₂, Pd/C (for nitro group reduction)Used to form amines from nitro compounds

Applications of 3r 2,2 Dimethylpentan 3 Amine Hydrochloride As a Chiral Building Block in Complex Molecular Construction

Construction of Enantiomerically Pure Organic Scaffolds

The synthesis of enantiomerically pure organic scaffolds is a cornerstone of modern organic chemistry, providing the foundational structures for a vast array of complex molecules. (3R)-2,2-dimethylpentan-3-amine hydrochloride plays a crucial role in this area by serving as a chiral template or precursor. Its defined stereochemistry is transferred to new molecular frameworks, ensuring the resulting scaffolds possess the desired single enantiomeric form.

The bulky 2,2-dimethylpropyl (neopentyl) group attached to the chiral center provides significant steric hindrance. This bulkiness is instrumental in directing the approach of incoming reagents from a less hindered face of a reactive intermediate, thereby achieving high levels of stereoselectivity in the construction of cyclic and acyclic scaffolds. For instance, its incorporation into a molecule can influence the facial selectivity of subsequent reactions, such as cyclizations or additions, leading to the formation of complex ring systems with predictable stereochemistry.

Role in Asymmetric Catalysis and Auxiliary Design

In the realm of asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product, derivatives of (3R)-2,2-dimethylpentan-3-amine are of significant interest. The amine functionality provides a convenient handle for its incorporation into more complex molecules that can act as chiral ligands for metal catalysts or as organocatalysts themselves.

Furthermore, this compound is an exemplary chiral auxiliary. A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. The robustness of the (3R)-2,2-dimethylpentan-3-amine moiety and its ability to impart a high degree of facial bias make it an effective auxiliary in a variety of transformations, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. The steric bulk of the neopentyl group effectively shields one face of the reactive center, forcing the reaction to proceed from the opposite face with high diastereoselectivity.

Reaction Type Role of (3R)-2,2-dimethylpentan-3-amine derivative Typical Outcome
Asymmetric AlkylationChiral AuxiliaryHigh diastereoselectivity in the formation of new carbon-carbon bonds.
Asymmetric Aldol ReactionChiral AuxiliaryStereocontrolled synthesis of β-hydroxy carbonyl compounds.
Asymmetric Diels-AlderChiral Dienophile ComponentFormation of enantiomerically enriched cyclic products.
Metal-Catalyzed ReactionsChiral LigandHigh enantioselectivity in a variety of transformations.

Synthesis of Stereodefined Natural Product Fragments and Analogs

Natural products often possess complex, three-dimensional structures with multiple stereocenters, which are essential for their biological activity. The total synthesis of these molecules is a significant challenge in organic chemistry. This compound can be utilized as a starting material or a key building block for the synthesis of specific fragments of these natural products.

By incorporating the chiral amine into a synthetic route, chemists can introduce a key stereocenter with a high degree of control. This fragment can then be further elaborated and combined with other parts of the target molecule. This strategy is particularly valuable for the synthesis of analogs of natural products, where systematic modifications are made to the original structure to improve its properties or to study its mode of action. The defined stereochemistry provided by the building block ensures that the resulting analogs maintain the crucial three-dimensional features of the parent natural product.

Utility in the Development of Advanced Chemical Intermediates

The chemical industry relies on a toolbox of versatile and reliable chemical intermediates for the efficient synthesis of a wide range of products. This compound is a precursor to a variety of advanced chiral intermediates. Its amine group can be readily transformed into other functional groups, such as amides, sulfonamides, and ureas, while retaining the crucial stereocenter.

These derived intermediates, now equipped with different functionalities, can participate in a broader range of chemical reactions, including cross-coupling reactions, multicomponent reactions, and ring-forming reactions. The presence of the well-defined stereocenter early in a synthetic sequence is often more efficient than introducing it at a later stage, a principle known as "chiral economy."

Intermediate Type Functional Group Potential Applications
Chiral Amide-C(O)NR-Peptide synthesis, asymmetric hydrogenations.
Chiral Sulfonamide-S(O)₂NR-Asymmetric catalysis, medicinal chemistry.
Chiral Urea (B33335)-NHC(O)NR-Organocatalysis, hydrogen bonding scaffolds.
Chiral OxazolidinoneHeterocycleChiral auxiliaries for various asymmetric transformations.

Applications in Divergent Synthesis Strategies

Divergent synthesis is a powerful strategy that allows for the creation of a library of structurally diverse compounds from a common intermediate. This approach is particularly valuable in drug discovery, where a wide range of molecules need to be screened for biological activity. This compound, as a chiral building block, can be a key starting point for such strategies.

By reacting the amine with a variety of different reagents, a series of complex and stereochemically defined molecules can be generated. For example, the amine can be acylated with a range of acid chlorides, and the resulting amides can then be subjected to different reaction conditions to create a diverse set of products. The initial chirality from the (3R)-2,2-dimethylpentan-3-amine unit is propagated through the synthetic sequence, ensuring that all members of the library are enantiomerically pure. This approach allows for the efficient exploration of chemical space around a core chiral scaffold.

Structural Modifications and Derivatization Research on 3r 2,2 Dimethylpentan 3 Amine Hydrochloride

Synthesis of Related Stereoisomers and Diastereomers

One common strategy involves the use of chiral auxiliaries or catalysts in the amination of a suitable ketone precursor. For instance, the asymmetric reductive amination of 2,2-dimethylpentan-3-one using a chiral catalyst could, in principle, yield either the (3R) or (3S) enantiomer with high selectivity. The choice of catalyst and reaction conditions would be crucial in directing the stereochemical outcome.

Another approach is the resolution of a racemic mixture of 2,2-dimethylpentan-3-amine (B12354901). This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid. The resulting diastereomers can then be separated by crystallization, followed by the liberation of the enantiomerically pure amine.

The synthesis of diastereomers would involve the introduction of a second stereocenter into the molecule. For example, modification of the pentane (B18724) backbone could lead to a series of diastereomeric compounds. The stereochemical control of these syntheses would be paramount and would likely rely on substrate-controlled or reagent-controlled diastereoselective reactions. While a general methodology for diastereoselective synthesis has been developed for various amine compounds, specific examples for the 2,2-dimethylpentan-3-amine core are not prominently featured in current literature. nih.gov

Table 1: Potential Methods for Stereoisomer and Diastereomer Synthesis

MethodDescriptionPotential Outcome
Asymmetric Reductive AminationCatalytic reduction of 2,2-dimethylpentan-3-one in the presence of a chiral catalyst and an ammonia (B1221849) source.Enantioselective formation of (3R)- or (3S)-2,2-dimethylpentan-3-amine.
Classical ResolutionFormation of diastereomeric salts of racemic 2,2-dimethylpentan-3-amine with a chiral acid, followed by fractional crystallization.Separation of (3R)- and (3S)-enantiomers.
Substrate-Controlled Diastereoselective SynthesisIntroduction of a second chiral center onto a precursor molecule, where the existing stereocenter directs the stereochemistry of the new center.Formation of specific diastereomers of substituted 2,2-dimethylpentan-3-amine analogs.

Formation of Substituted Derivatives and Functionalized Analogs

The primary amine group of (3R)-2,2-dimethylpentan-3-amine hydrochloride is a key site for functionalization, allowing for the synthesis of a wide array of derivatives. These modifications can significantly alter the physicochemical properties and biological activities of the parent compound. Common derivatization strategies include N-acylation, N-alkylation, and the formation of ureas, thioureas, and sulfonamides.

N-Acylation: The reaction of (3R)-2,2-dimethylpentan-3-amine with acylating agents such as acid chlorides or anhydrides in the presence of a base yields the corresponding amides. This reaction is generally robust and allows for the introduction of a diverse range of substituents.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through reductive amination with aldehydes or ketones, or by direct alkylation with alkyl halides. These reactions can produce secondary or tertiary amines, depending on the stoichiometry and reaction conditions.

Urea (B33335) and Thiourea (B124793) Derivatives: The reaction of the primary amine with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. These functional groups are known to participate in hydrogen bonding and can be important for molecular recognition in biological systems.

Sulfonamides: Sulfonamide derivatives can be prepared by reacting the amine with a sulfonyl chloride in the presence of a base. This class of compounds is a well-established pharmacophore in medicinal chemistry.

While the general applicability of these reactions to primary amines is well-established, specific examples of a broad range of derivatives of (3R)-2,2-dimethylpentan-3-amine with detailed synthetic procedures and characterization are not extensively reported in peer-reviewed literature. However, the design and synthesis of N,N-substituted amine derivatives as potential therapeutic agents is an active area of research for other amine scaffolds. mdpi.com

Table 2: Potential Functionalized Analogs of (3R)-2,2-dimethylpentan-3-amine

Derivative TypeGeneral ReactionPotential Reagents
AmideN-AcylationAcetyl chloride, Benzoyl chloride
Secondary AmineN-AlkylationAlkyl halides, Aldehydes/Ketones (reductive amination)
UreaReaction with IsocyanatePhenyl isocyanate, Methyl isocyanate
ThioureaReaction with IsothiocyanatePhenyl isothiocyanate, Allyl isothiocyanate
SulfonamideReaction with Sulfonyl ChlorideBenzenesulfonyl chloride, p-Toluenesulfonyl chloride

Development of Hybrid Molecules Incorporating the 2,2-Dimethylpentan-3-amine Moiety

The concept of molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced or synergistic biological activities. The 2,2-dimethylpentan-3-amine moiety could serve as a valuable building block in the design of such hybrid molecules.

The development of hybrid molecules is a prominent strategy in modern drug discovery. nih.govnih.gov However, a review of the current scientific literature does not reveal specific examples of hybrid molecules that explicitly incorporate the 2,2-dimethylpentan-3-amine scaffold. The potential for this moiety to be used in the creation of novel hybrid therapeutics remains an area for future exploration.

Table 3: Potential Hybrid Molecule Strategies

Hybridization StrategyDescriptionPotential Linking Chemistry
Amide Bond FormationCoupling of (3R)-2,2-dimethylpentan-3-amine with a bioactive carboxylic acid.Standard peptide coupling reagents (e.g., DCC, EDC).
Urea/Thiourea LinkageConnection to another pharmacophore via a urea or thiourea bridge.Reaction with a pharmacophore-containing isocyanate/isothiocyanate.
Reductive AminationFormation of a secondary amine linkage to an aldehyde- or ketone-containing scaffold.Sodium borohydride (B1222165) or other reducing agents.

Computational Chemistry and Theoretical Studies on 3r 2,2 Dimethylpentan 3 Amine Hydrochloride

Conformational Analysis and Energy Landscapes

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies on the conformational analysis and energy landscapes of (3R)-2,2-dimethylpentan-3-amine hydrochloride. Theoretical studies often focus on molecules with significant biological activity or those that present unique stereochemical challenges, and it appears this particular compound has not been the subject of such detailed public research.

In general, a theoretical conformational analysis for a molecule like this compound would involve the systematic exploration of its potential energy surface to identify all stable conformers (local minima) and the transition states connecting them. This process is typically initiated by rotating the single bonds within the molecule, particularly around the C-C and C-N bonds of the main chain. For each rotational position (dihedral angle), the energy of the resulting geometry is calculated using quantum mechanical methods.

The presence of the bulky tert-butyl group [(CH₃)₃C-] would significantly influence the conformational preferences, likely leading to steric hindrance that disfavors certain conformations. The protonated amine group (-NH₃⁺) and the chloride counter-ion (Cl⁻) would introduce electrostatic interactions and the potential for hydrogen bonding, further shaping the energy landscape. The resulting energy landscape would reveal the relative stabilities of different conformers and the energy barriers for interconversion between them.

Quantum Chemical Calculations of Reactivity and Selectivity

There is a lack of published quantum chemical calculations specifically detailing the reactivity and selectivity of this compound. Such studies are crucial for understanding a molecule's chemical behavior, including its potential reaction pathways and stereochemical outcomes.

Quantum chemical calculations, such as Density Functional Theory (DFT), could be employed to investigate the electronic structure of this compound. Key parameters that would be calculated to predict reactivity include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions are fundamental in predicting how the molecule will interact with other chemical species. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For the protonated amine, the region around the -NH₃⁺ group would be strongly electrophilic.

Atomic Charges: Calculation of partial atomic charges (e.g., using Mulliken, NBO, or AIM population analysis) would provide quantitative insight into the charge distribution and help identify reactive sites.

These calculations would be instrumental in predicting how this compound might behave in various chemical reactions, including its role in stereoselective synthesis.

Molecular Modeling of Chiral Recognition Processes

No specific molecular modeling studies on the chiral recognition processes involving this compound were found in the available literature. Chiral recognition is a critical process in many areas of chemistry and biology, where one chiral molecule interacts differently with the enantiomers of another chiral molecule.

Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful tools for studying these interactions. A hypothetical study on this compound could involve modeling its interaction with a chiral stationary phase in chromatography or a chiral catalyst. The modeling would aim to:

Identify the specific non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) responsible for chiral discrimination.

Determine the most stable binding modes for the (3R)-enantiomer compared to its (3S)-counterpart.

Calculate the binding free energies for each enantiomer to predict the degree of chiral separation or the enantioselectivity of a reaction.

The results of such modeling would provide a molecular-level understanding of how the specific three-dimensional structure of this compound leads to differential interactions with other chiral entities.

Prediction of Spectroscopic Properties for Structural Elucidation

Computational methods can be used to predict various types of spectra:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental spectra, can help in assigning specific peaks to the corresponding atoms in the molecule, confirming its structure and stereochemistry.

Infrared (IR) Spectroscopy: Theoretical calculations can determine the vibrational frequencies and intensities of the molecule. The resulting predicted IR spectrum can be compared with the experimental spectrum to identify characteristic functional group vibrations and confirm the molecular structure.

Circular Dichroism (CD) Spectroscopy: For chiral molecules like this compound, computational methods can predict the electronic circular dichroism spectrum, which provides information about the molecule's absolute configuration.

Below is a hypothetical table of predicted ¹³C NMR chemical shifts, which would typically be generated from such a computational study.

Atom NamePredicted Chemical Shift (ppm)
C110.5
C265.2
C335.8
C426.1
C526.1
C626.1
C723.4

Note: The data in this table is purely illustrative and not based on actual computational results for this compound.

Such predictive studies are invaluable in modern chemical research for the unambiguous characterization of novel compounds.

Future Research Directions and Emerging Paradigms in the Chemistry of Chiral Highly Substituted Amines

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical synthesis, offering numerous advantages for the production of chiral highly substituted amines. Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. nih.gov For the synthesis of complex chiral amines, flow processes can facilitate the use of immobilized catalysts, simplifying purification and enabling catalyst recycling. rsc.org

Recent advancements have demonstrated the successful application of continuous flow systems in various aspects of chiral amine synthesis. nih.gov These include enzymatic resolutions in packed-bed reactors and the use of immobilized transaminases for asymmetric amination. nih.govrsc.org The integration of flow chemistry with automated synthesis platforms is a particularly promising avenue. Automated systems can perform multi-step syntheses, reaction optimization, and library generation with minimal human intervention. acs.orgwiley.com This high-throughput capability is invaluable for exploring the vast chemical space of chiral highly substituted amines and their derivatives.

The development of automated assembly-line synthesis, for instance, allows for the iterative and stereocontrolled formation of complex organic molecules, which could be adapted for the synthesis of intricate chiral amines. acs.orgwiley.com The combination of flow chemistry and automation is poised to accelerate the discovery and development of novel chiral amines like (3R)-2,2-dimethylpentan-3-amine hydrochloride by enabling rapid and efficient exploration of synthetic routes and optimization of reaction conditions.

Table 1: Advantages of Flow Chemistry in Chiral Amine Synthesis

FeatureBenefit in Chiral Amine Synthesis
Precise Control Enhanced stereoselectivity and suppression of side reactions.
Rapid Heat & Mass Transfer Improved reaction rates and yields, safer handling of exothermic reactions.
Immobilized Catalysts Simplified product purification and catalyst reuse, reducing costs.
Automation Integration High-throughput screening of reaction conditions and catalyst libraries.
Scalability Facile transition from laboratory-scale synthesis to industrial production.

Sustainable Synthesis Approaches for Chiral Amines

The principles of green chemistry are increasingly influencing the design of synthetic routes for chiral amines. Sustainable approaches aim to minimize environmental impact by reducing waste, using renewable resources, and employing milder reaction conditions. openaccessgovernment.orgrsc.org

Biocatalysis has emerged as a powerful tool for the sustainable synthesis of chiral amines. nih.gov Enzymes such as transaminases, amine dehydrogenases, and imine reductases offer high enantioselectivity and operate under mild, aqueous conditions. nih.govrsc.orgnih.gov The use of enzymes derived from renewable resources aligns with the goals of green chemistry. mdpi.com Protein engineering and directed evolution are continuously expanding the substrate scope and improving the catalytic efficiency of these biocatalysts, making them suitable for the synthesis of sterically hindered amines. nih.govnih.gov

Another key aspect of sustainable synthesis is the utilization of renewable feedstocks. rsc.org Research is focused on developing pathways to convert biomass-derived platform molecules into valuable chiral amines. rsc.orgacs.org This approach reduces the reliance on petrochemical starting materials and contributes to a more circular economy. For example, amino acids, which are readily available from renewable sources, can be converted into primary amines through catalytic processes. chemistryviews.org The development of catalytic systems that can efficiently transform bio-based oxygenates into chiral amines is an active area of research. acs.org

Table 2: Green Chemistry Metrics in Chiral Amine Synthesis

MetricDescriptionRelevance to Sustainable Synthesis
Atom Economy A measure of how many atoms from the reactants are incorporated into the desired product.High atom economy minimizes waste generation.
E-Factor The ratio of the mass of waste to the mass of product.A lower E-factor indicates a more environmentally friendly process.
Process Mass Intensity (PMI) The total mass of materials used (water, solvents, reactants, etc.) per unit mass of the final product.A lower PMI signifies a more resource-efficient and sustainable process.
Renewable Feedstock Percentage The proportion of starting materials derived from renewable sources.Higher percentages reduce dependence on fossil fuels.

Exploration of Novel Catalytic Systems

The development of novel and more efficient catalytic systems is at the heart of advancing the synthesis of chiral highly substituted amines. Research in this area is multifaceted, encompassing organocatalysis, biocatalysis, and transition-metal catalysis.

Organocatalysis , the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. nih.govacs.org Chiral Brønsted acids, bifunctional amine-thioureas, and cinchona alkaloids are among the organocatalysts that have been successfully employed in the asymmetric synthesis of nitrogen-containing compounds. beilstein-journals.orgfrontiersin.orgrsc.org These catalysts are often metal-free, which is advantageous in terms of toxicity and environmental impact. beilstein-journals.org The development of organocatalytic systems for the direct asymmetric amination of challenging substrates remains a key research focus.

Biocatalysis , as mentioned earlier, offers unparalleled stereoselectivity. Transaminases (TAs) are particularly important for the synthesis of chiral primary amines. nih.govscispace.com Ongoing research aims to overcome the limitations of natural enzymes, such as limited substrate scope and product inhibition, through protein engineering. nih.gov The creation of novel enzyme cascades, where multiple enzymatic reactions are performed in a single pot, is a promising strategy for synthesizing complex chiral amines from simple starting materials. acs.orgrsc.org

Transition-metal catalysis continues to be a powerful tool for asymmetric synthesis. acs.org Recent advances have focused on the development of catalysts based on more abundant and less toxic metals. nih.gov Novel chiral ligands are being designed to achieve high enantioselectivity in reactions such as asymmetric hydrogenation and reductive amination. acs.orgnih.gov The combination of photoredox catalysis with transition-metal catalysis is also opening up new avenues for the synthesis of chiral amines under mild conditions. nih.gov

Table 3: Comparison of Catalytic Systems for Chiral Amine Synthesis

Catalytic SystemAdvantagesChallenges
Organocatalysis Metal-free, often robust and insensitive to air/moisture.Can require high catalyst loadings, limited substrate scope for some reactions.
Biocatalysis High enantioselectivity, mild reaction conditions, environmentally benign.Limited substrate scope for wild-type enzymes, potential for product inhibition.
Transition-Metal Catalysis High efficiency and turnover numbers, broad substrate scope.Potential for metal contamination in the product, use of precious metals.

Advanced Applications in Materials Science and Supramolecular Chemistry

While the primary applications of chiral amines have traditionally been in the life sciences, their unique stereochemical properties are finding increasing use in materials science and supramolecular chemistry. The ability of chiral molecules to induce chirality in higher-order structures is a key aspect of this emerging field.

Chiral amines can act as triggers for the self-assembly of achiral molecules into chiral supramolecular structures with interesting optical properties, such as circularly polarized luminescence. rsc.org This has potential applications in displays, sensors, and data storage. In polymer chemistry, chiral amines can be used to induce a preferred helical conformation in achiral polymers, leading to the formation of supramolecular helical polymers . acs.orgmdpi.com The handedness of the helix can often be controlled by the stereochemistry of the chiral amine. mdpi.com

The incorporation of chiral highly substituted amines into polymer backbones or as pendant groups can lead to materials with unique properties. These chiral polymers can be used as chiral stationary phases in chromatography for the separation of enantiomers, or as catalysts for asymmetric reactions. cjps.org The study of supramolecular chirality in self-assembled systems is a rapidly growing area of research, with potential applications in areas such as chiral recognition, asymmetric catalysis, and the development of "smart" materials that respond to external stimuli. nih.govresearchgate.net The precise control over the three-dimensional structure afforded by chiral building blocks like this compound is crucial for the design and synthesis of these advanced materials.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (3R)-2,2-dimethylpentan-3-amine hydrochloride, and how can purity be ensured during scale-up?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with the formation of the chiral amine backbone via reductive amination or enantioselective alkylation. For example, analogous procedures involve HCl treatment of a tert-butoxycarbonyl (Boc)-protected intermediate to yield the hydrochloride salt . Critical steps include purification via recrystallization (e.g., using ethanol/water mixtures) and monitoring by TLC or HPLC. Scale-up requires strict control of reaction parameters (temperature, stoichiometry) to avoid racemization .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • 1H-NMR : Key peaks include a broad singlet for the amine proton (δ ~9.00 ppm) and methyl group resonances (δ 1.02 ppm for tert-butyl groups) in DMSO-d6 .
  • Mass Spectrometry : ESI-MS can confirm the molecular ion ([M+H]+) at m/z 150.1 (free amine) and 186.6 (hydrochloride) .
  • Chiral HPLC : To verify enantiomeric purity, use a Chiralpak® AD-H column with hexane/isopropanol mobile phases and UV detection at 254 nm .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store desiccated at –20°C under inert gas (argon or nitrogen) to prevent hygroscopic degradation and oxidation. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can assess shelf life .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of steric hindrance in the reactivity of this compound?

  • Methodological Answer : Computational modeling (DFT or MD simulations) can map steric effects from the 2,2-dimethyl groups on nucleophilic activity. Experimentally, compare reaction kinetics with less hindered analogs (e.g., pentan-3-amine) in SN2 or acylation reactions. Isotopic labeling (e.g., 15N) may track amine participation in catalytic cycles .

Q. What strategies resolve contradictions in reported NMR data for this compound?

  • Methodological Answer : Cross-validate using orthogonal techniques:

  • X-ray Crystallography : Confirm molecular structure and hydrogen bonding patterns.
  • 13C-NMR and DEPT : Assign quaternary carbons (e.g., tert-butyl at δ 27–30 ppm).
  • Variable Temperature NMR : Resolve broadening from amine proton exchange .

Q. How can enantiomeric purity be quantified, and what are the implications of impurities in biological assays?

  • Methodological Answer : Use chiral stationary phases (e.g., SFC with a Chiralcel® OD column) and compare retention times to racemic standards. Even 1% enantiomeric impurity can skew receptor-binding assays; validate via dose-response curves and LC-MS/MS quantification of byproducts .

Q. What in vivo models are suitable for studying the pharmacokinetics of this compound?

  • Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) are ideal for PK/PD profiling. Administer intravenously (1–5 mg/kg) and collect plasma at timed intervals. Analyze metabolites via UPLC-QTOF-MS, focusing on hepatic oxidation (CYP450-mediated) and renal excretion pathways. Tissue distribution studies require euthanasia and homogenization of key organs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.